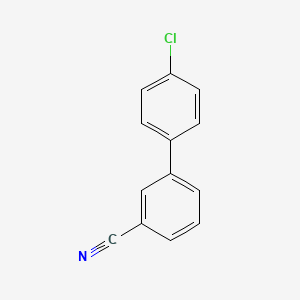

3-(4-Chlorophenyl)benzonitrile

Vue d'ensemble

Description

3-(4-Chlorophenyl)benzonitrile is a chemical compound with the molecular formula C13H8ClN and a molecular weight of 213.67 .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Chlorophenyl)benzonitrile are not available, there are studies on the reactions of similar compounds . For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)benzonitrile has a molecular weight of 213.67 . Unfortunately, specific physical and chemical properties of this compound were not found in the retrieved documents.

Applications De Recherche Scientifique

1. Spectroscopic Characterization and Biological Activities

- Summary of Application: The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN), a derivative of benzonitrile, was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .

- Methods of Application: The study involved experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile. The complete assignments of AP-PhCN were performed based on experimental data and potential energy distribution (PED) of the vibrational modes .

- Results or Outcomes: The study found that the charge delocalization within the molecule was studied through natural bond orbital (NBO) analysis. The molecular electrostatic potential (MEP) map showed various active regions of the charge distribution on the chemical structure .

2. Growth of Polycyclic Aromatic Hydrocarbons

- Summary of Application: The study investigated the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile . The ionic fragmentation products of benzonitrile were used as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .

- Methods of Application: The study combined kinetics and infrared action spectroscopy to reveal exothermic pathways to various (polycyclic) aromatic molecules . The data was supplemented by potential energy surface calculations and the analysis of non-covalent interactions .

- Results or Outcomes: The study showed the unexpected formation of a linked four- and six-membered ring structure (phenylcyclobutadiene radical cation) with molecular formula C10H8˙+ . All observed reactions proceeded via radiative association processes and are relevant for the chemistry in (cold) astrochemical environments .

3. Regioselective Nitrilase

- Summary of Application: Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests in organic synthesis over the past six decades . Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .

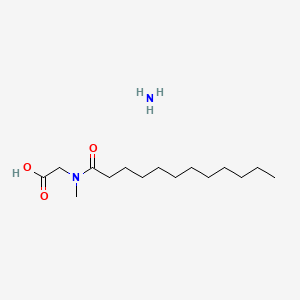

- Methods of Application: Two nitrilases BjNIT6402 from Bradyrhizobium japonicum USDA 110 and HsNIT from Herbaspirillum sp. GW103 were used to efficiently hydrolyze 3-(4-chlorophenyl) glutaronitrile .

- Results or Outcomes: The hydrolysis resulted in optically pure (S)-3-(4-chlorophenyl)-4-cyanobutanoic acid (ee > 98%) .

4. Synthesis of HD2 Active Inhibitors

- Summary of Application: The structure–activity relationship (SAR) studies were performed on some portions of 3-(4-benzoyl-1-methyl-1 H-pyrrol-2-yl)-N-hydroxy-2-propenamide .

- Methods of Application: The SAR studies highlighted its 4-phenylacetyl 241 and 4-cynnamoyl 242 analogues .

- Results or Outcomes: The 4-phenylacetyl 241 and 4-cynnamoyl 242 analogues were found to be more active compounds as HD2 active inhibitors in vitro .

5. Synthesis of Key Chiral Precursor

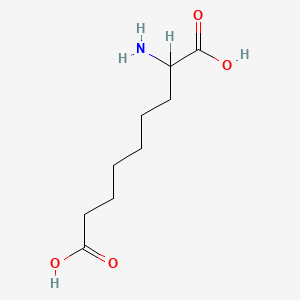

- Summary of Application: AJ270 cells were used to efficiently convert 3-(4-chlorophenyl) glutaronitrile into a key chiral precursor .

- Methods of Application: The conversion was performed using AJ270 cells .

- Results or Outcomes: The conversion resulted in the formation of (S)-3-(4-chlorophenyl)-4-cyanobutanoic acid with a low ee (26%) and 37% yield in a 72-hour reaction time .

6. Therapeutic Applications

- Summary of Application: The pyrrole subunit, which is present in 3-(4-Chlorophenyl)benzonitrile, has diverse applications in therapeutically active compounds .

- Methods of Application: The pyrrole subunit is used in the synthesis of various therapeutically active compounds .

- Results or Outcomes: These compounds include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Orientations Futures

While specific future directions for 3-(4-Chlorophenyl)benzonitrile were not found in the retrieved documents, there are ongoing research advancements in the field of organic synthesis, particularly in the development of eco-friendly synthetic strategies . These advancements could potentially influence future research involving 3-(4-Chlorophenyl)benzonitrile.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYWRRITUDDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362637 | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)benzonitrile | |

CAS RN |

89346-59-8 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)

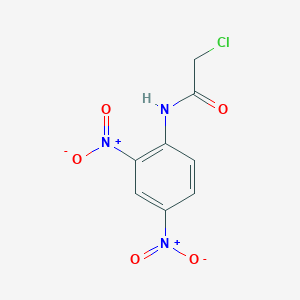

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)